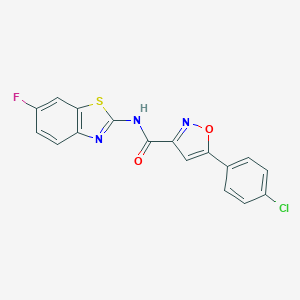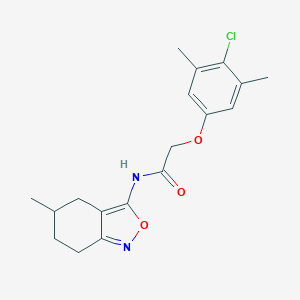![molecular formula C26H21NO3 B253734 2-Benzyl-6-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B253734.png)
2-Benzyl-6-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzyl-6-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, also known as BMMDP, is a chemical compound that belongs to the class of chromeno[2,3-c]pyrrole derivatives. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
作用机制
The mechanism of action of 2-Benzyl-6-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. 2-Benzyl-6-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione also induces the activation of caspases, leading to apoptosis in cancer cells. In addition, 2-Benzyl-6-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has antioxidant properties, which contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-Benzyl-6-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the protection of neurons from oxidative stress. 2-Benzyl-6-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has also been shown to induce apoptosis and cell cycle arrest in cancer cells, reduce the production of inflammatory cytokines and chemokines, and improve cognitive function in neurodegenerative disorders.
实验室实验的优点和局限性
One of the advantages of 2-Benzyl-6-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione for lab experiments is its potential therapeutic applications in various diseases, which makes it an attractive compound for research. However, one of the limitations of 2-Benzyl-6-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on 2-Benzyl-6-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. One direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Another direction is to develop more efficient synthesis methods for 2-Benzyl-6-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanisms of action of 2-Benzyl-6-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione and its potential interactions with other drugs.
Conclusion:
In conclusion, 2-Benzyl-6-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a promising compound for scientific research due to its potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of various signaling pathways and the induction of apoptosis in cancer cells. 2-Benzyl-6-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione also has antioxidant properties, which contribute to its neuroprotective effects. While there are some limitations to its use in lab experiments, there are several future directions for research on 2-Benzyl-6-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, including investigating its potential therapeutic applications in other diseases and developing more efficient synthesis methods.
合成方法
The synthesis of 2-Benzyl-6-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate in the presence of acetic acid to form 2-(4-methylphenyl) hydrazinecarboxylic acid ethyl ester. This intermediate is then reacted with benzaldehyde and malonic acid in the presence of ammonium acetate to form 2-Benzyl-6-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione.
科学研究应用
2-Benzyl-6-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 2-Benzyl-6-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, 2-Benzyl-6-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to reduce the production of inflammatory cytokines and chemokines. In neurodegenerative disorder research, 2-Benzyl-6-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to protect neurons from oxidative stress and improve cognitive function.
属性
产品名称 |
2-Benzyl-6-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione |
|---|---|
分子式 |
C26H21NO3 |
分子量 |
395.4 g/mol |
IUPAC 名称 |
2-benzyl-6-methyl-1-(4-methylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H21NO3/c1-16-8-11-19(12-9-16)23-22-24(28)20-13-10-17(2)14-21(20)30-25(22)26(29)27(23)15-18-6-4-3-5-7-18/h3-14,23H,15H2,1-2H3 |
InChI 键 |
ZCOVUIFTCIANJE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CC=CC=C4)OC5=C(C3=O)C=CC(=C5)C |
规范 SMILES |
CC1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CC=CC=C4)OC5=C(C3=O)C=CC(=C5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-N-(4-fluorophenyl)-3-N-(4-methoxyphenyl)-5-oxo-7-propyl-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide](/img/structure/B253653.png)

![N-[4-(4-isobutoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide](/img/structure/B253657.png)

![N-[5-(allylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-ethoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B253661.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxamide](/img/structure/B253662.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B253664.png)

![3-methyl-N-[4-(2-thienyl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B253667.png)



![1-(4-chlorophenyl)-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B253675.png)
![N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B253676.png)